molecular formula C21H15ClN4OS B11569934 3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11569934
M. Wt: 406.9 g/mol
InChI Key: ANCAEYQQEFCRPI-UHFFFAOYSA-N
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Description

3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This method, however, has limited substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. Green chemistry approaches, such as the use of microwave irradiation and ultrasound, may also be employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a promising candidate for drug development .

Properties

Molecular Formula

C21H15ClN4OS

Molecular Weight

406.9 g/mol

IUPAC Name

3-benzyl-6-[5-(4-chlorophenyl)-2-methylfuran-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H15ClN4OS/c1-13-17(12-18(27-13)15-7-9-16(22)10-8-15)20-25-26-19(23-24-21(26)28-20)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3

InChI Key

ANCAEYQQEFCRPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5

Origin of Product

United States

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